molecular formula C21H21N B12327378 Pyridine, 2,4-bis(3,5-dimethylphenyl)-

Pyridine, 2,4-bis(3,5-dimethylphenyl)-

Cat. No.: B12327378
M. Wt: 287.4 g/mol
InChI Key: MXDRVOCVGIVKRB-UHFFFAOYSA-N
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Description

Pyridine, 2,4-bis(3,5-dimethylphenyl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted at the 2 and 4 positions with 3,5-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-bis(3,5-dimethylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,4-bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine, 2,4-bis(3,5-dimethylphenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2,4-bis(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2,4-bis(3,5-dimethylphenyl)- is unique due to its dual substitution with 3,5-dimethylphenyl groups, which enhances its steric and electronic properties. This makes it a valuable compound in various applications, offering distinct advantages over its simpler analogs .

Properties

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

2,4-bis(3,5-dimethylphenyl)pyridine

InChI

InChI=1S/C21H21N/c1-14-7-15(2)10-19(9-14)18-5-6-22-21(13-18)20-11-16(3)8-17(4)12-20/h5-13H,1-4H3

InChI Key

MXDRVOCVGIVKRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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